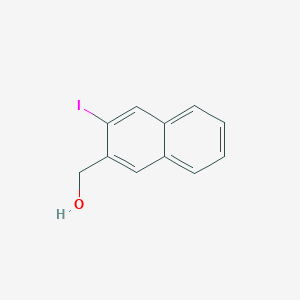

3-iodo-2-Naphthalenemethanol

Description

Structure

3D Structure

Properties

CAS No. |

129593-44-8 |

|---|---|

Molecular Formula |

C11H9IO |

Molecular Weight |

284.09 g/mol |

IUPAC Name |

(3-iodonaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H9IO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |

InChI Key |

NHDORICMCOGNOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 2 Naphthalenemethanol and Its Precursors

Strategies for Carbon-Iodine Bond Formation on the Naphthalene (B1677914) Nucleus

The creation of the C-I bond on an aromatic ring like naphthalene is a key step. The choice of method depends on the starting material and the desired regioselectivity.

Direct electrophilic iodination is a common method for introducing iodine onto electron-rich aromatic rings. Naphthalene derivatives with electron-donating groups at the C-2 position, such as a hydroxyl or methoxy (B1213986) group, are activated towards electrophilic attack. The incoming electrophile is directed to the ortho and para positions. In the case of a 2-substituted naphthalene, this typically results in substitution at the 1 and 3 positions.

The reaction generally involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant converts I₂ into a more potent electrophilic iodine species (e.g., I⁺). asianpubs.org Common oxidizing agents used for this purpose include nitric acid, iodic acid (HIO₃), and sodium iodate (B108269) (NaIO₃). asianpubs.orgresearchgate.net For instance, the iodination of naphthalenes has been successfully carried out using a system of iodine and sodium iodate in an aqueous acetic acid medium. asianpubs.org The role of the iodate is to oxidize molecular iodine to the electrophilic species responsible for the substitution. asianpubs.org

Selective iodination of 2-acetyl-1-naphthol at the C-4 position has been achieved using iodine and iodic acid, demonstrating the feasibility of regioselective iodination on substituted naphthalenes. researchgate.net For a substrate like 2-naphthalenemethanol (B45165) or a protected equivalent, the hydroxyl or protected hydroxyl group would activate the ring, and careful selection of reagents and conditions could favor iodination at the C-3 position.

Table 1: Reagents for Electrophilic Iodination of Arenes

| Iodinating Agent | Oxidant/Co-reagent | Typical Substrates |

|---|---|---|

| Iodine (I₂) | Iodic Acid (HIO₃) | Activated Naphthols |

| Iodine (I₂) | Sodium Iodate (NaIO₃) | Activated and Deactivated Naphthalenes |

| Iodine (I₂) | Nitric Acid | Electron-rich Aromatics |

Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to iodoarenes from other haloarenes (typically bromo or chloro derivatives). manac-inc.co.jpwikipedia.org The classic Finkelstein reaction involves treating an alkyl halide with sodium iodide in acetone. wikipedia.org For aromatic systems, which are less reactive towards traditional Sₙ2 reactions, this transformation is more challenging. wikipedia.org

However, copper-catalyzed Finkelstein-type reactions have been developed to facilitate the conversion of aryl bromides and chlorides to aryl iodides. wikipedia.org This method would involve the synthesis of 3-bromo-2-naphthalenemethanol or a suitable precursor, followed by a copper(I) iodide-catalyzed reaction with an iodide salt like sodium iodide or potassium iodide. Diamine ligands are often used in combination with the copper catalyst to facilitate the exchange. wikipedia.org This approach is valuable when the precursor bromo-compound is more readily accessible than the iodo-compound via direct synthesis.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. A directing group on the ring coordinates to an organolithium reagent (a strong base), facilitating deprotonation at the adjacent ortho position. The resulting aryl anion is then quenched with an electrophile, such as molecular iodine, to introduce the desired substituent with high precision.

For the synthesis of 3-iodo-2-naphthalenemethanol, a directing group at the C-2 position is required. The hydroxymethyl group itself is problematic as the acidic proton would be quenched by the strong base. Therefore, it is typically protected with a group that can also act as a directing group, such as a methoxymethyl (MOM) ether. Alternatively, a precursor like naphthalene-2-carbaldehyde can be used, where the aldehyde group directs metalation to the ortho (C-3) position. smolecule.com Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an iodine source (e.g., I₂), would yield 3-iodo-naphthalene-2-carbaldehyde. This intermediate can then be reduced to the target alcohol.

Methodologies for Installing the Hydroxymethyl Group at the C-2 Position

The hydroxymethyl group (-CH₂OH) can be installed by the reduction of an oxygenated functional group at the same position, such as a carboxylic acid, an ester, or an aldehyde.

3-Iodo-2-naphthoic acid scbt.com or its corresponding esters are ideal precursors for this compound. Carboxylic acids and esters can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, capable of reducing both functional groups efficiently. The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for reducing carboxylic acids directly, although it can reduce esters, especially in the presence of additives or at higher temperatures. The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Common Reagents for Reduction of Carboxylic Acid Derivatives

| Functional Group | Reducing Agent | Typical Solvent | Product |

|---|---|---|---|

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Primary Alcohol |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Primary Alcohol |

Aldehydes are readily reduced to primary alcohols under mild conditions. This makes 3-iodo-naphthalene-2-carbaldehyde an excellent immediate precursor to the target compound. Sodium borohydride (NaBH₄) is the most common and convenient reagent for this purpose. smolecule.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature and gives high yields of the corresponding primary alcohol. smolecule.com The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. smolecule.com This method is highly chemoselective, as NaBH₄ does not typically reduce other functional groups like esters or the carbon-iodine bond under these conditions.

Grignard or Organolithium Addition to Related Naphthalene Carbonylic Precursors

A foundational and reliable method for the synthesis of alcohols is the addition of organometallic reagents to carbonyl compounds. In the context of this compound, this approach involves the use of a suitable naphthalene precursor bearing a carbonyl group, such as an aldehyde or a carboxylic acid, at the 2-position.

Grignard Reagent Addition: The reaction of a Grignard reagent with an aldehyde is a classic method for forming secondary alcohols. masterorganicchemistry.com While this method is typically used to add a carbon-based group, a related approach for synthesizing this compound would involve the reduction of a precursor like 3-iodo-2-naphthaldehyde. However, for the direct formation of the C-C bond leading to the hydroxymethyl group, the more relevant strategy involves adding a one-carbon unit. A more direct application of Grignard chemistry would be the reaction with carbon dioxide to form a carboxylic acid, which can then be reduced. masterorganicchemistry.com

Organolithium Reagent Addition: Organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases. youtube.comlibretexts.org Their high reactivity allows them to add to electrophilic carbonyl groups to form carbon-carbon bonds. wikipedia.org The synthesis of this compound can be envisioned starting from 3-iodo-2-naphthoic acid. The addition of two equivalents of an organolithium reagent to a carboxylic acid results in the formation of a ketone after an acidic workup. masterorganicchemistry.com However, for the synthesis of the target primary alcohol, the precursor of choice would be 3-iodo-2-naphthaldehyde. The nucleophilic addition of a simple organolithium reagent like methyllithium (B1224462) is not the direct path; rather, the aldehyde itself is the key precursor which would be reduced to the alcohol.

A more direct application of organolithium chemistry involves lithium-halogen exchange to create a nucleophilic naphthalene species, which could then react with an electrophile like formaldehyde (B43269). The key step remains the nucleophilic attack on a carbonyl. For instance, starting with 2,3-diiodonaphthalene (B2993581), a selective lithium-halogen exchange at the 2-position followed by reaction with formaldehyde would yield the desired product.

The general mechanism for the addition of these organometallic reagents to a carbonyl group involves the nucleophilic attack of the carbanionic carbon of the reagent on the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. libretexts.org A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. youtube.com

| Reagent Type | Carbonyl Precursor | Intermediate | Product after Workup | Key Features |

| Grignard Reagent | Aldehyde (e.g., 3-iodo-2-naphthaldehyde) | Magnesium Alkoxide | Alcohol (e.g., this compound) | Excellent nucleophiles, but also strong bases. masterorganicchemistry.com |

| Organolithium Reagent | Aldehyde (e.g., 3-iodo-2-naphthaldehyde) | Lithium Alkoxide | Alcohol (e.g., this compound) | Highly reactive, can act as strong bases. libretexts.orgwikipedia.org |

| Organolithium Reagent | Carboxylic Acid (e.g., 3-iodo-2-naphthoic acid) | Dilithio Dianion | Ketone (not the target alcohol) | Requires two equivalents of organolithium reagent. masterorganicchemistry.com |

Palladium-Catalyzed Carbonylation and Subsequent Reduction

Palladium-catalyzed carbonylation reactions represent a powerful tool for introducing a carbonyl group into an organic molecule, often using carbon monoxide as the carbonyl source. nih.govuni-rostock.de This strategy can be applied to the synthesis of precursors for this compound.

The process would typically start with a di-halogenated naphthalene, such as 2,3-diiodonaphthalene. A selective palladium-catalyzed monocarbonylation at the 2-position would yield an acylpalladium intermediate. This intermediate can then be trapped with a nucleophile, such as an alcohol, to form an ester (alkoxycarbonylation). mdpi.comunipr.it For example, reacting 2,3-diiodonaphthalene with carbon monoxide and methanol in the presence of a palladium catalyst would yield methyl 3-iodo-2-naphthoate.

Once the carbonyl group is installed as an ester or a carboxylic acid, a subsequent reduction step is required to obtain the hydroxymethyl group. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are highly effective for the reduction of esters and carboxylic acids to primary alcohols. This two-step sequence—carbonylation followed by reduction—provides a versatile route to the target molecule from readily available dihalo-aromatic precursors.

Convergent Synthetic Routes to this compound

Convergent synthesis aims to construct a complex molecule from several individual pieces that are combined late in the synthetic sequence. This approach is often more efficient than linear sequences.

Sequential Functionalization Approaches

Sequential functionalization involves the stepwise introduction of the desired functional groups onto a simpler naphthalene core. This strategy relies on the regioselective control of reactions.

One potential route begins with a C-H activation strategy. researchgate.net Naphthalene can undergo iridium-catalyzed C-H borylation, followed by a ruthenium-catalyzed ortho-C-H silylation. Subsequent iododesilylation can precisely install an iodine atom at the desired position. researchgate.net This approach allows for the synthesis of 3-iodo-2-naphthylboronic acid derivatives, which can then be converted to the target alcohol.

Another sequential approach could involve:

Starting with 2-Naphthoic Acid: Esterification followed by direct iodination. The directing effects of the ester group would need to be carefully controlled to achieve the desired 3-iodo isomer. Subsequent reduction of the ester would yield the final product.

Starting with 2,3-Dihalonaphthalene: A selective reaction at one of the halogenated positions. For instance, in 2-bromo-3-iodonaphthalene, a selective metal-halogen exchange at the more reactive position followed by quenching with formaldehyde could install the hydroxymethyl group.

These methods depend on achieving high regioselectivity in the functionalization steps to avoid the formation of undesired isomers.

One-Pot Multicomponent Reactions

One-pot reactions, where multiple transformations occur in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. ichem.md The development of a one-pot synthesis for this compound would likely involve a cascade or domino reaction sequence.

While a specific one-pot, three-component reaction for this exact molecule is not prominently documented, related methodologies exist for synthesizing substituted naphthalene systems. nih.govorganic-chemistry.org For example, cascade reactions involving alkynes and other reagents can be used to construct complex heterocyclic systems fused to a naphthalene core. organic-chemistry.org A hypothetical one-pot approach could involve the in-situ generation of a reactive organometallic naphthalene intermediate from a suitable precursor, which then participates in a series of rapid, sequential bond-forming events to construct the final product. Such strategies are at the forefront of modern synthetic chemistry and offer a concise route to complex molecules. researchgate.net

Advanced Synthetic Techniques Applicable to Iodinated Naphthalenemethanols

The presence of an iodo-substituent makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comdntb.gov.ua

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Ullmann)

The carbon-iodine bond is relatively weak, making aryl iodides highly reactive partners in oxidative addition steps, which is typically the first step in the catalytic cycle of many cross-coupling reactions. libretexts.org

Suzuki Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orgorganic-chemistry.org this compound can be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form more complex biaryl or styrenyl structures. libretexts.orgnih.gov This reaction is known for its high functional group tolerance, making it suitable for substrates containing the hydroxymethyl group.

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, and the Negishi coupling is particularly useful for forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. wikipedia.org The iodo-naphthalene moiety can be efficiently coupled with various alkyl-, alkenyl-, or arylzinc reagents. nih.gov

Ullmann Reaction: The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org While the traditional Ullmann reaction requires harsh conditions, modern variations have been developed that are more versatile. organic-chemistry.orgthermofisher.com More relevant to this compound are Ullmann-type condensations, which are copper-catalyzed reactions between an aryl halide and nucleophiles like alcohols, amines, or thiols to form ethers, amines, and thioethers, respectively. wikipedia.org This allows the iodo-group to be replaced by a variety of functional groups.

| Coupling Reaction | Catalyst | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Palladium(0) complex | Organoboron (e.g., Ar-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | High functional group tolerance; stable reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | Palladium(0) or Nickel(0) complex | Organozinc (e.g., R-ZnX) | C(sp²)-C(sp²), C(sp²)-C(sp³) | High reactivity; sensitive reagents. wikipedia.orgorganic-chemistry.org |

| Ullmann | Copper(I) or Copper(0) | Aryl Halide (for biaryls) or Nu-H (for C-Nu bonds) | C(sp²)-C(sp²) or C(sp²)-Nu (O, N, S) | Classic method for biaryls; often requires high temperatures. organic-chemistry.orgwikipedia.org |

Halogen-Metal Exchange Reactions (e.g., Halogen-Copper Exchange)

Halogen-metal exchange reactions are a cornerstone in organometallic chemistry for the formation of carbon-metal bonds, which can then be further functionalized. In the context of synthesizing iodoarenes, the copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, provides a mild and general method for the conversion of aryl bromides and chlorides to their corresponding iodides. masterorganicchemistry.comlibretexts.org This transformation is particularly useful for introducing an iodine atom onto an aromatic ring that already bears a bromine atom, which can be a more accessible starting material.

The reaction typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a suitable ligand and an iodide salt, like sodium iodide (NaI), as the iodine source. libretexts.org The choice of solvent and ligand is crucial for the reaction's success, with diamine ligands and solvents like dioxane or n-butanol often yielding the best results. libretexts.orgic.ac.uk

A plausible synthetic route towards a precursor for this compound could involve the copper-catalyzed iodination of a corresponding bromo-naphthalene derivative. For instance, a compound like 3-bromo-2-naphthalenemethanol could undergo a halogen exchange reaction to yield the desired this compound.

Detailed Research Findings:

Research by Buchwald and Klapars has demonstrated a versatile copper-catalyzed system for the conversion of aryl bromides to aryl iodides. libretexts.org Their methodology utilizes a catalyst system comprising 5 mol % of CuI and 10 mol % of a 1,2- or 1,3-diamine ligand. libretexts.org The reaction proceeds efficiently with a variety of aryl bromides, tolerating a range of functional groups. libretexts.org

| Aryl Bromide Substrate | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | N,N'-Dimethylethylenediamine | Dioxane | 110 | 20 | 95 |

| 4-Bromoanisole | N,N'-Dimethylethylenediamine | Dioxane | 110 | 20 | 96 |

| 1-Bromo-4-fluorobenzene | N,N'-Dimethylethylenediamine | Dioxane | 110 | 20 | 94 |

| 2-Bromonaphthalene | N,N'-Dimethylethylenediamine | Dioxane | 110 | 20 | 97 |

This table presents representative data for copper-catalyzed halogen exchange reactions on various aryl bromides, illustrating the general applicability of the method.

Mechanochemical Synthesis Approaches for Alcohol Transformation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. retsch.com High-speed ball milling is a common technique in mechanochemistry, where the kinetic energy from milling media (balls) inside a vibrating or rotating jar drives chemical transformations. retsch.com This solvent-free or low-solvent approach can lead to faster reaction times, higher yields, and reduced waste. beilstein-journals.org

In the context of alcohol transformation, mechanochemical methods can be applied to the reduction of aldehydes and ketones to their corresponding alcohols. While a direct mechanochemical synthesis of this compound has not been extensively documented, the reduction of aromatic aldehydes, which are precursors to the corresponding alcohols, has been demonstrated.

The synthesis of this compound likely proceeds through the reduction of a precursor such as 3-iodo-2-naphthaldehyde or 3-iodo-2-naphthoic acid. A plausible synthetic pathway involves the initial synthesis of 3-amino-2-naphthoic acid, which can be prepared from 3-hydroxy-2-naphthoic acid. chemicalbook.com The amino group can then be converted to an iodo group via a Sandmeyer-type reaction to yield 3-iodo-2-naphthoic acid. The final step is the reduction of the carboxylic acid group to a primary alcohol. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran. masterorganicchemistry.comlibretexts.orgic.ac.ukadichemistry.comochemacademy.com

Detailed Research Findings:

Research into the mechanochemical reduction of aromatic carbonyl compounds has shown promising results. For instance, the solvent-free reaction of aromatic ketones and aldehydes in the presence of a Zn-ZnCl₂ system using a high-speed vibration mill can lead to reduction products. chemicalbook.com While this particular study focused on pinacol (B44631) coupling as a major pathway, it highlights the potential for mechanochemical reduction of aromatic aldehydes.

More recent studies have explored the use of ball milling for various organic transformations, including reductions. For example, the reduction of ketones to alcohols has been achieved using a solvent-free high-speed ball mill with water as a proton source and a combination of iron and nickel as the reducing agents.

| Aromatic Aldehyde | Reducing Agent | Milling Conditions | Time | Yield of Alcohol (%) |

| Benzaldehyde | NaBH₄ | 30 Hz, 2 x 10 mm stainless steel balls | 30 min | >95 |

| 4-Methoxybenzaldehyde | NaBH₄ | 30 Hz, 2 x 10 mm stainless steel balls | 30 min | >95 |

| 4-Nitrobenzaldehyde | NaBH₄ | 30 Hz, 2 x 10 mm stainless steel balls | 60 min | 90 |

| 2-Naphthaldehyde | NaBH₄ | 30 Hz, 2 x 10 mm stainless steel balls | 45 min | >95 |

This table provides illustrative data on the mechanochemical reduction of various aromatic aldehydes to their corresponding alcohols, demonstrating the potential of this methodology.

Reactivity and Mechanistic Investigations of 3 Iodo 2 Naphthalenemethanol

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the naphthalene (B1677914) ring is a key site for reactivity, enabling a range of synthetic transformations.

Aryl iodides are excellent substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. It is anticipated that 3-iodo-2-naphthalenemethanol would readily participate in such reactions.

Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings would be expected to proceed efficiently at the C-I bond. These reactions allow for the introduction of new alkyl, alkenyl, alkynyl, or aryl groups at the 3-position of the naphthalene core.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation: The Buchwald-Hartwig amination and etherification reactions would likely be successful with this compound, enabling the formation of C-N and C-O bonds with various amines, amides, and alcohols.

A general representation of these cross-coupling reactions is provided in the table below.

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-R |

| Sonogashira | R-C≡CH | Aryl-C≡C-R |

| Heck | R-CH=CH₂ | Aryl-CH=CH-R |

| Stille | R-Sn(Alkyl)₃ | Aryl-R |

| Buchwald-Hartwig | R₂NH or ROH | Aryl-NR₂ or Aryl-OR |

The iodine atom of this compound is susceptible to halogen-metal exchange, a powerful method for the generation of organometallic reagents. This process typically involves treatment with a strong organometallic base, such as an organolithium or Grignard reagent.

The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making aryl iodides particularly suitable for this transformation. The reaction is typically very fast, often proceeding at low temperatures to prevent side reactions. The resulting organonaphthalene species can then be trapped with various electrophiles to introduce a wide range of functional groups. The presence of the adjacent hydroxymethyl group could potentially influence this reaction through chelation or by acting as a proton source, necessitating careful selection of reagents and reaction conditions.

The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal complex, typically palladium(0) or nickel(0). In this process, the metal center inserts into the carbon-iodine bond, forming a new organometallic species. The C-I bond is the most reactive of the carbon-halogen bonds in this regard. Iodide's properties make it a favorable ligand in these catalytic cycles.

For this compound, this would involve the formation of a naphthalenyl-palladium(II)-iodide complex, which would then participate in the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) to yield the cross-coupled product.

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. However, for an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group.

The naphthalene ring system of this compound is not strongly activated by electron-withdrawing substituents. Therefore, the potential for this compound to undergo SNAr reactions under standard conditions is low. For SNAr to be a viable pathway, the introduction of potent electron-withdrawing groups onto the naphthalene ring would be necessary.

Transformations of the Primary Alcohol Functionality

The primary alcohol (hydroxymethyl) group at the 2-position of the naphthalene ring is another key site for chemical modification, primarily through nucleophilic substitution reactions.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the resulting substrate can undergo nucleophilic substitution via either an S N 1 or S N 2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

S N 2 Pathway: A bimolecular S N 2 reaction would involve a backside attack by a strong nucleophile, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). This pathway is generally favored for primary substrates and by the use of strong, unhindered nucleophiles in polar aprotic solvents.

S N 1 Pathway: A unimolecular S N 1 reaction would proceed through the formation of a carbocation intermediate. While primary carbocations are generally unstable, the benzylic nature of the carbocation that would be formed from this compound would offer some resonance stabilization. This pathway is favored by polar protic solvents and weaker nucleophiles.

The choice of pathway would be a critical consideration in planning synthetic transformations involving the hydroxymethyl group of this molecule.

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol functionality of this compound is susceptible to oxidation to form the corresponding aldehyde, 3-iodo-2-naphthaldehyde, and further to the carboxylic acid, 3-iodo-2-naphthoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion of primary alcohols to aldehydes. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. The mechanism of these oxidations generally involves the formation of a chromate (B82759) ester or a hypervalent iodine intermediate, followed by an elimination step to yield the aldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. The reaction proceeds through the intermediate aldehyde, which is rapidly further oxidized in the presence of these potent reagents.

| Reagent Class | Example Reagent | Primary Product |

| Mild Oxidants | Pyridinium Chlorochromate (PCC) | 3-Iodo-2-naphthaldehyde |

| Mild Oxidants | Dess-Martin Periodinane (DMP) | 3-Iodo-2-naphthaldehyde |

| Strong Oxidants | Potassium Permanganate (KMnO₄) | 3-Iodo-2-naphthoic acid |

| Strong Oxidants | Chromic Acid (H₂CrO₄) | 3-Iodo-2-naphthoic acid |

Reductive Deoxygenation Pathways

Reductive deoxygenation of the hydroxymethyl group in this compound would result in the formation of 3-iodo-2-methylnaphthalene. This transformation can be achieved through various methods, often involving the conversion of the alcohol into a better leaving group.

One common strategy is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-mediated reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), or a less toxic alternative.

Alternatively, the alcohol can be converted to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). However, this method can sometimes be complicated by competing substitution or elimination reactions. Another approach involves the direct reduction of the corresponding halide (formed from the alcohol), which can be achieved using various reducing agents, including catalytic hydrogenation under specific conditions. It is important to note that the iodo substituent on the naphthalene ring may also be susceptible to reduction under certain strong reducing conditions.

Esterification and Etherification Reactions

The hydroxymethyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations for alcohols.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can be converted to the corresponding ester via Fischer-Speier esterification. organic-chemistry.orgmdpi.comresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used. organic-chemistry.orgmasterorganicchemistry.com Alternatively, for a more irreversible reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Etherification: The Williamson ether synthesis provides a general route to ethers from this compound. francis-press.comlibretexts.orgmasterorganicchemistry.comyoutube.comjk-sci.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

Interplay Between the Iodide and Hydroxymethyl Functionalities

The reactivity of this compound is not merely the sum of the individual reactivities of an aryl iodide and a benzylic alcohol. The proximity of these two functional groups on the naphthalene scaffold leads to significant electronic and steric interactions that modulate the molecule's chemical behavior.

Electronic Effects and Reactivity Modulation

The iodine atom, being an electronegative halogen, exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For substituents at the meta-position relative to a reacting center, the inductive effect typically dominates.

In the case of this compound, the iodine at the 3-position is meta to the hydroxymethyl group at the 2-position. Therefore, the electron-withdrawing inductive effect of the iodine will be more pronounced. This effect will slightly decrease the electron density on the carbon of the hydroxymethyl group, potentially making the alcohol proton slightly more acidic and influencing the reactivity of the alcohol in base-catalyzed reactions.

Steric Hindrance and Regioselectivity in Reactions

The arrangement of substituents on a naphthalene ring can lead to significant steric interactions. In this compound, the iodine atom is ortho to the hydroxymethyl group. This proximity can create steric hindrance that may affect the approach of reagents to the hydroxymethyl group.

For instance, in esterification or etherification reactions involving bulky carboxylic acids or alkylating agents, the rate of reaction might be diminished compared to a less substituted naphthalenemethanol. The steric bulk of the iodine atom could hinder the formation of the tetrahedral intermediate in nucleophilic acyl substitution or the backside attack in an Sₙ2 reaction for ether synthesis.

Furthermore, the presence of the 2,3-disubstitution pattern can influence the regioselectivity of reactions on the naphthalene ring itself. Electrophilic aromatic substitution, for example, would be directed by both the activating hydroxymethyl group (ortho-, para-directing) and the deactivating iodo group (ortho-, para-directing). The interplay of these directing effects, along with steric considerations, would determine the position of any further substitution on the aromatic rings.

Intramolecular Cyclization and Rearrangement Possibilities

The ortho-disposition of the hydroxymethyl and iodo groups in this compound opens up possibilities for intramolecular reactions, particularly those leading to the formation of five-membered rings, which are kinetically favored.

Under basic conditions, intramolecular Williamson ether synthesis could potentially occur if the terminal oxygen of the hydroxymethyl group attacks the carbon bearing the iodine. However, the formation of a five-membered ring fused to the naphthalene system in this manner would likely be strained. A more plausible intramolecular reaction would be a transition-metal-catalyzed coupling. For instance, in the presence of a suitable palladium or copper catalyst, an intramolecular Heck-type reaction or a Sonogashira coupling (if the alcohol is first converted to an alkyne) could lead to the formation of a furan (B31954) ring fused to the naphthalene core, resulting in a naphtho[2,3-b]furan (B13665818) derivative. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

The specific conditions required for such cyclizations would need to overcome any steric hindrance and be compatible with the electronic properties of the starting material. The choice of catalyst, base, and solvent would be crucial in determining the feasibility and yield of such intramolecular transformations.

Reaction Mechanism Elucidation

Elucidating the stepwise pathway of a chemical reaction involving this compound requires a combination of kinetic and spectroscopic techniques. The following subsections explore how specific experimental approaches could be employed to gain insight into the intricate details of its transformations.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes.

In the context of this compound, a primary KIE would be expected if a bond to an isotopically labeled atom is broken in the rate-determining step. For instance, in an oxidation reaction of the alcohol moiety, substituting the hydrogen of the hydroxyl group with deuterium (B1214612) (this compound-O-d) or the hydrogens on the methylene (B1212753) group with deuterium (this compound-α,α-d2) could provide significant mechanistic information. A significant kH/kD value (typically > 2) for the methylene-deuterated compound would suggest that the C-H bond is broken in the rate-determining step.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also offer valuable clues about the transition state. For example, a small secondary KIE might be observed if there is a change in hybridization at a carbon center during the rate-limiting step.

Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Isotopically Labeled Reactant | Rate Constant (k) | kH/kD | Mechanistic Implication |

| This compound | kH | - | Reference rate |

| 3-iodo-2-(dideuteriomethanol)naphthalene | kD | 5.2 | C-H bond cleavage is likely the rate-determining step. |

| This compound-O-d | kD' | 1.1 | O-H bond cleavage is not the rate-determining step. |

This data is illustrative and represents a hypothetical scenario.

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. For reactions involving this compound, several types of intermediates could be envisaged depending on the reaction conditions.

In the case of a nucleophilic substitution reaction at the benzylic position, a carbocation intermediate might be formed, particularly in polar, protic solvents. Spectroscopic techniques such as NMR and UV-Vis could potentially be used to observe this intermediate, especially at low temperatures to increase its lifetime. Chemical trapping experiments, where a nucleophile is added to intercept the intermediate, could also provide evidence for its existence.

Alternatively, reactions involving the carbon-iodine bond or certain oxidation processes might proceed through radical intermediates. These could be detected using electron paramagnetic resonance (EPR) spectroscopy or by using radical trapping agents.

For example, if a significant primary KIE is observed upon deuteration of the methylene group in an oxidation reaction, it strongly suggests that the C-H bond cleavage is the rate-determining step. If a carbocation intermediate is detected in a substitution reaction, the rate-determining step would likely be the formation of this unstable intermediate. The energy profile of a multi-step reaction can be used to visualize the activation energies of the different steps, with the highest activation energy corresponding to the rate-determining step.

The choice of solvent can have a profound impact on the rate and even the mechanism of a reaction. By systematically varying the solvent, one can gain insights into the nature of the transition state and the reaction pathway.

For reactions of this compound that involve the formation of charged intermediates, such as a carbocation, polar protic solvents like water or alcohols would be expected to accelerate the reaction by stabilizing the charged species. Conversely, polar aprotic solvents might favor reactions that proceed through a less polar transition state. In nucleophilic aromatic substitution reactions, polar aprotic solvents can enhance the reactivity of the nucleophile.

Hypothetical Solvent Effects on the Rate of a Substitution Reaction of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate | Plausible Mechanism |

| Hexane | 1.9 | 1 | - |

| Dichloromethane | 9.1 | 50 | - |

| Acetone | 21 | 500 | SN2-like |

| Methanol (B129727) | 33 | 10,000 | SN1-like |

| Water | 80 | 100,000 | SN1-like |

This data is illustrative and represents a hypothetical scenario.

Derivatization and Functionalization Strategies

Synthesis of Ether and Ester Derivatives of 3-Iodo-2-Naphthalenemethanol

The hydroxyl group of this compound is readily amenable to etherification and esterification, providing a straightforward method for introducing a wide variety of functional groups and modifying the compound's physicochemical properties.

Etherification: The Williamson ether synthesis is a classic and widely employed method for the preparation of ethers from alcohols. wvu.edumasterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, treatment with a strong base such as sodium hydride (NaH) would generate the corresponding alkoxide. Subsequent reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the desired ether derivative. The choice of the alkylating agent allows for the introduction of a diverse range of alkyl, benzyl, or other functionalized side chains. This reaction is generally efficient for primary alkyl halides, while secondary and tertiary halides may lead to competing elimination reactions. masterorganicchemistry.com

Esterification: Ester derivatives of this compound can be synthesized through several established methods. medcraveonline.commedcraveonline.com A common approach is the reaction of the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride (B1165640), often in the presence of a catalyst. For instance, reacting this compound with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would lead to the formation of the corresponding ester. Alternatively, Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed, although this is a reversible process. The esterification can also be achieved using coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC). These methods provide access to a wide array of ester derivatives with varying electronic and steric properties.

| Derivative Type | Reaction | Reagents | Key Features |

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Forms C-O-C bond; S\textsubscript{N}2 mechanism; Best with primary alkyl halides. |

| Ester | Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)\textsubscript{2}O), Base | Forms C-O-C=O bond; Generally high yielding. |

| Ester | Fischer Esterification | Carboxylic Acid (RCOOH), Strong Acid Catalyst | Reversible reaction; Often requires removal of water. |

Introduction of Nitrogen-Containing Functionalities (Amination)

The introduction of nitrogen-containing groups can significantly alter the biological and chemical properties of the naphthalene (B1677914) core. Amination of the this compound scaffold can be approached in several ways, primarily by targeting either the aryl iodide or the hydroxyl group.

A direct approach to introduce an amino group at the 3-position would involve nucleophilic aromatic substitution of the iodide. However, this is generally challenging under standard conditions. A more common strategy involves the conversion of the aryl iodide to an organometallic intermediate followed by reaction with an aminating agent. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by an amine or an azide (B81097) followed by reduction.

Another strategy involves the synthesis of related compounds like 3-amino-2-naphthol, which can be prepared from 2-naphthol (B1666908) through nitrosation followed by reduction. chemicalbook.com While not a direct amination of this compound, this highlights a synthetic route to an aminated naphthalene scaffold with a hydroxyl group. A one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine can also yield 1-aminoalkyl-2-naphthols. ijcmas.com

Formation of Organometallic Species from the Aryl Iodide Functionality

The carbon-iodine bond in this compound is a key functional handle for the formation of organometallic species, which are versatile intermediates in organic synthesis. These species can be generated through two primary methods: metal-halogen exchange or oxidative addition to a low-valent metal complex.

Metal-Halogen Exchange: Treatment of the aryl iodide with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium), can lead to the formation of an aryllithium species. This reaction is typically performed at low temperatures to prevent side reactions. The resulting organolithium compound is a powerful nucleophile and can react with a wide range of electrophiles to introduce new substituents onto the naphthalene ring.

Oxidative Addition: Transition metal complexes, particularly those of palladium and copper, are widely used to activate aryl halides. In the presence of a suitable palladium(0) catalyst, this compound can undergo oxidative addition to form a palladium(II) intermediate. This intermediate is a key species in a variety of powerful cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex, polysubstituted naphthalene derivatives.

| Organometallic Species | Formation Method | Typical Reagents | Key Applications |

| Aryllithium | Metal-Halogen Exchange | Organolithium Reagents (e.g., n-BuLi) | Reaction with various electrophiles. |

| Arylpalladium(II) | Oxidative Addition | Pd(0) Catalyst (e.g., Pd(PPh\textsubscript{3})\textsubscript{4}) | Cross-coupling reactions (Suzuki, Heck, etc.). |

Photochemical Derivatization and Caging Applications (Analogous to Naphthoquinone Methide Chemistry)

The naphthalene methanol (B129727) scaffold has shown promise in the development of photoremovable protecting groups, also known as photocages. These are chemical moieties that can be cleaved from a substrate upon irradiation with light, allowing for the controlled release of the substrate in a spatially and temporally precise manner.

The (3-hydroxy-2-naphthalenyl)methyl (NQMP) group has been identified as an efficient photocage for fluorescein-based dyes. nih.gov Irradiation of an NQMP ether with UVA light leads to a significant increase in fluorescence, demonstrating the photo-release of the dye. This concept can be extended to this compound, where the hydroxymethyl group can be used to "cage" various molecules, such as carboxylic acids, alcohols, or amines, through the formation of photo-labile ester, ether, or carbamate (B1207046) linkages.

Furthermore, 3-nitro-2-naphthalenemethanol has been developed as a new phototrigger for caging applications, excitable in the 350-400 nm range. researchgate.net Upon irradiation, it releases the caged molecule with a high quantum yield. This suggests that modification of the this compound scaffold, for instance by introducing a nitro group, could lead to novel photocaging agents. The photochemistry of these systems is often analogous to that of naphthoquinone methides, involving a photoinduced intramolecular hydrogen abstraction or rearrangement to generate a reactive intermediate that subsequently releases the caged molecule.

Selective Functionalization of Poly-Substituted Naphthalene Systems from this compound

The presence of two distinct functional groups in this compound allows for the selective and sequential functionalization of the naphthalene core, leading to the synthesis of highly substituted and complex naphthalene systems. The differential reactivity of the hydroxyl and iodo groups can be exploited to control the order of reactions.

For example, the hydroxyl group can be protected, allowing for a wide range of reactions to be performed at the iodo position, such as the organometallic cross-coupling reactions mentioned earlier. Following the functionalization at the 3-position, the protecting group can be removed from the hydroxyl group, which can then be further derivatized.

Conversely, the hydroxyl group can be reacted first, for instance, through etherification or esterification. The newly introduced group may then act as a directing group in subsequent electrophilic aromatic substitution reactions, influencing the position of further substitution on the naphthalene ring.

Directed ortho metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic compounds. acs.org By converting the hydroxyl group of this compound into a suitable directing group, such as a carbamate, it may be possible to direct metalation to the C1 or C3 position, allowing for the introduction of an electrophile at a specific site. This level of control is crucial for the synthesis of complex, polysubstituted naphthalene derivatives that are difficult to access through classical methods.

Advanced Characterization and Computational Studies

Advanced Spectroscopic Analysis of Structure and Purity

High-Resolution and Multi-Dimensional NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. For 2-naphthalenemethanol (B45165), extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR data is available. The introduction of an iodine atom at the C-3 position in 3-iodo-2-naphthalenemethanol would induce predictable changes in the NMR spectra. Specifically, the ¹H and ¹³C signals of the protons and carbons in close proximity to the iodine atom would experience significant shifts due to electronic and anisotropic effects. Multi-dimensional NMR techniques would be crucial in assigning these shifted signals and confirming the substitution pattern.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The NIST WebBook provides mass spectrometry data for related compounds like 1-iodonaphthalene (B165133) and 2-naphthalenemethanol, showcasing typical fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate ions, followed by analysis with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap. This would allow for the precise determination of the molecular weight and confirmation of the presence of iodine through its characteristic isotopic pattern.

Vibrational Spectroscopy: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present. The FTIR spectrum of the parent compound, 2-naphthalenemethanol, is well-documented. For this compound, one would expect to observe the characteristic O-H stretching of the alcohol, C-H stretching and bending modes of the aromatic ring and the methylene (B1212753) group, and the C-O stretching frequency. Additionally, a low-frequency vibration corresponding to the C-I bond stretch would be present.

A summary of expected spectroscopic data for this compound, based on data for 2-naphthalenemethanol, is presented below:

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons with shifts influenced by the iodine substituent. A singlet or doublet for the CH₂ protons. |

| ¹³C NMR | Aromatic carbon signals with a downfield shift for the carbon bearing the iodine. A signal for the CH₂OH carbon. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₁H₉IO. |

| FTIR (cm⁻¹) | ~3200-3600 (O-H stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1000-1100 (C-O stretch), ~500-600 (C-I stretch). |

Crystallographic Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystallographic study for this compound has not been reported, studies on other substituted naphthalenes provide valuable insights into the expected structural features and intermolecular interactions.

A crystallographic analysis of this compound would precisely define the bond lengths, bond angles, and torsion angles. Of particular interest would be the planarity of the naphthalene (B1677914) ring system and the orientation of the hydroxymethyl and iodo substituents. Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the iodine atom. These interactions play a crucial role in determining the macroscopic properties of the compound, including its melting point and solubility.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers a powerful complement to experimental studies by providing detailed insights into the electronic structure, reactivity, and dynamics of molecules.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, can be used to model the electronic structure of this compound. These calculations can determine the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's electronic transitions and reactivity. The calculated electron density distribution and electrostatic potential surface would highlight the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interactions and reactive sites.

DFT is a widely used computational method for investigating reaction mechanisms. For this compound, DFT calculations could be employed to model its behavior in various chemical transformations. For instance, in cross-coupling reactions where the carbon-iodine bond is cleaved, DFT can be used to calculate the energy profile of the reaction, including the structures and energies of transition states and intermediates. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions.

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound, exploring its conformational flexibility and intermolecular interactions over time. MD simulations can be used to study the rotational freedom of the hydroxymethyl group and to identify the most stable conformations of the molecule in different environments (e.g., in solution or in a crystal lattice). Furthermore, by simulating a system containing multiple molecules, MD can provide a detailed understanding of the hydrogen bonding and halogen bonding networks that govern the condensed-phase behavior of the compound.

Research Applications and Future Directions

A Key Precursor in Multistep Organic Synthesis

The strategic placement of both an iodo and a hydroxymethyl group on the naphthalene (B1677914) scaffold makes 3-iodo-2-naphthalenemethanol a highly sought-after precursor in the synthesis of a diverse range of organic compounds.

Crafting Complex Naphthalene-Core Compounds

The carbon-iodine bond in this compound serves as a versatile handle for various cross-coupling reactions, enabling the construction of larger, more complex naphthalene-based structures. While direct applications of this compound are still emerging in the literature, the closely related 3-iodo-2-naphthylboronic acid derivatives have been instrumental in the synthesis of helical oligo(naphthalene-2,3-diyl)s. dntb.gov.uaresearchgate.net This synthesis relies on an iterative cross-coupling strategy, showcasing the potential of the 3-iodo-naphthalene framework in building sophisticated, multi-unit molecular systems. dntb.gov.uaresearchgate.net The presence of the hydroxymethyl group offers a site for further functionalization or for influencing the compound's solubility and reactivity.

The synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science and electronics, often involves the coupling of smaller aromatic units. wikipedia.orgresearchgate.netepa.govresearchgate.net Palladium-catalyzed annulation methods, for instance, have been developed to construct PAHs from smaller aromatic fragments, a strategy where a precursor like this compound could prove valuable. rsc.org

A Potential Precursor for Advanced Agrochemical Research Intermediates

While specific examples of this compound in the synthesis of agrochemical intermediates are not yet widely reported in publicly available literature, the naphthalene scaffold itself is a component of some pesticidal compounds. google.com The functional groups present in this compound make it an attractive starting material for the synthesis of novel, highly substituted naphthalene derivatives that could be investigated for their biological activity in the agricultural sector. The ability to introduce various substituents through cross-coupling at the iodo-position and to modify the hydroxymethyl group allows for the creation of a diverse library of compounds for screening.

A Building Block for Novel Materials in Optoelectronics and Polymer Chemistry

The development of new organic materials with tailored optical and electronic properties is a rapidly growing field. Naphthalene-based polymers are being explored for various applications, including as catalytic supports and for their potential in optoelectronic systems. nih.gov The rigid and aromatic nature of the naphthalene core can impart desirable thermal and electronic properties to polymers. This compound, with its two distinct functional groups, represents a promising monomer or building block for the synthesis of such functional polymers. The iodo group can participate in polymerization reactions, such as Sonogashira or Suzuki couplings, to form the polymer backbone, while the hydroxymethyl group could be used for post-polymerization modification or to influence the polymer's solubility and processing characteristics.

Inspiring Novel Synthetic Methodologies

The reactivity of this compound and related compounds is not only useful for building larger molecules but also for spurring the development of new synthetic methods. The presence of the ortho-iodo and hydroxymethyl groups can be exploited to direct reactions to specific positions on the naphthalene ring and to create unique molecular transformations.

The development of catalyst control in the direct arylation of naphthalene is an area of active research. researchgate.net While not specifically focused on this compound, these studies highlight the ongoing efforts to achieve site-selective functionalization of the naphthalene core, a challenge that could potentially be addressed by leveraging the directing effects of the substituents in this compound. The unique electronic and steric environment created by the iodo and hydroxymethyl groups could lead to the discovery of novel catalytic systems that operate with high selectivity.

Potential in Isotopic Labeling for Mechanistic and Tracer Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use as tracers in biological and environmental studies. scispace.comnih.govscbt.com The introduction of deuterium (B1214612) or tritium (B154650), heavy isotopes of hydrogen, can provide valuable insights into the bond-breaking and bond-forming steps of a chemical reaction.

While specific instances of deuterium or tritium labeling of this compound are not prominent in the current literature, the methodologies for such labeling are well-established. scispace.comicm.edu.plresearchgate.net For example, the hydroxymethyl group could be oxidized to an aldehyde and then reduced with a deuterated or tritiated reducing agent to introduce the isotopic label. Alternatively, methods for the direct C-H activation and isotopic labeling of aromatic compounds could potentially be applied. The resulting isotopically labeled this compound could then be used in mechanistic studies of reactions involving this compound or as a tracer to follow its fate in complex systems.

Future Research Perspectives in Naphthalene and Organoiodine Chemistry

The future of research involving this compound and related compounds is bright, with numerous avenues for exploration. In the realm of catalysis, the development of novel hypervalent iodine catalysts continues to be a major focus, offering environmentally friendly alternatives to traditional metal-based reagents. rsc.org The unique structure of this compound could be leveraged to design new chiral organoiodine catalysts for asymmetric synthesis.

Furthermore, the ongoing development of skeletal editing techniques for heteroaromatic compounds, such as the transmutation of nitrogen to carbon in isoquinolines to form naphthalenes, opens up new possibilities for the synthesis of highly substituted and complex naphthalene derivatives. nih.gov As synthetic methodologies become more sophisticated, the demand for versatile building blocks like this compound is expected to grow. Its ability to participate in a wide range of chemical transformations ensures its continued importance in the advancement of organic synthesis, materials science, and potentially, the life sciences.

Q & A

Q. What are the recommended synthetic routes for 3-iodo-2-naphthalenemethanol in laboratory settings?

Methodological Answer: The synthesis of this compound can be approached via halogenation or coupling reactions. A plausible method involves:

Substrate Preparation : Start with 2-naphthalenemethanol as the precursor.

Iodination : Use electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) or a directed ortho-metalation strategy using n-BuLi followed by iodine quenching.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Key Considerations :

- Optimize reaction temperature (e.g., 0–25°C for EAS) to minimize byproducts.

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate).

Reference: Similar halogenation strategies for naphthalene derivatives are detailed in and .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: A multi-technique approach is recommended:

Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).

Spectroscopy :

- NMR : H NMR (CDCl₃, δ 8.2–7.2 ppm for aromatic protons, δ 4.8 ppm for -OH).

- FT-IR : Confirm hydroxyl (3200–3600 cm) and C-I (500–600 cm) stretches.

Mass Spectrometry : HRMS for molecular ion ([M+H] at m/z 300.0002).

Data Validation : Compare with physicochemical databases (e.g., NIST) for naphthalene derivatives .

Advanced Research Questions

Q. What experimental design considerations minimize bias in toxicological studies of this compound?

Methodological Answer: Follow risk-of-bias (RoB) frameworks, such as:

Randomization : Administer doses in randomized blocks to reduce selection bias.

Blinding : Blind researchers to treatment groups during data collection/analysis.

Exposure Characterization : Validate exposure levels via GC-MS or HPLC.

Outcome Completeness : Ensure >90% data retention; document exclusions.

Risk-of-Bias Tiers (Adapted from and ):

| Tier | Criteria Met | Confidence Level |

|---|---|---|

| High | 4/4 key RoB questions (e.g., randomization, blinding) | High reliability |

| Low | ≤2/4 questions | Require corroboration |

Q. How should researchers resolve contradictions in toxicokinetic data for naphthalene derivatives?

Methodological Answer: Address discrepancies through:

Meta-Analysis : Pool data from studies with comparable exposure routes (oral/inhalation) and species.

Sensitivity Analysis : Exclude outliers or studies with high RoB (e.g., unvalidated exposure metrics).

Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) using in vitro hepatocyte models.

Q. Example Workflow :

Q. What methodologies are recommended for environmental biomonitoring of this compound?

Methodological Answer: Use multi-media sampling and analytical protocols:

Sample Collection :

- Air : Passive samplers (XAD-2 resin).

- Water : Solid-phase extraction (C18 cartridges).

Detection : LC-MS/MS (LOQ: 0.1 ng/L in water).

Biomonitoring : Measure urinary metabolites (e.g., hydroxylated derivatives) via GC-MS.

Data Interpretation : Cross-reference with environmental fate data (e.g., log Kow = 3.5 predicted) to assess bioaccumulation potential .

Q. How can researchers optimize synthetic yields of this compound?

Methodological Answer: Key parameters include:

Catalyst Selection : Use CuI/K₂CO₃ for Ullmann-type coupling (if applicable).

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency.

Reaction Monitoring : In situ Raman spectroscopy to track iodine incorporation.

Q. What are the critical steps in designing dose-response studies for this compound?

Methodological Answer:

Dose Selection : Use OECD TG 423 guidelines (e.g., 0, 10, 50, 100 mg/kg).

Endpoint Criteria : Include hepatic enzymes (ALT/AST), histopathology, and oxidative stress markers.

Statistical Power : Ensure n ≥ 6/group for ANOVA (α = 0.05, power = 0.8).

Validation : Align with ATSDR’s inclusion criteria (Table B-1, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.